![molecular formula C10H19NO3 B12848464 tert-butyl N-[(1-hydroxycyclopropyl)methyl]-N-methyl-carbamate](/img/structure/B12848464.png)
tert-butyl N-[(1-hydroxycyclopropyl)methyl]-N-methyl-carbamate
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Overview
Description
tert-butyl N-[(1-hydroxycyclopropyl)methyl]-N-methyl-carbamate: is a chemical compound with the molecular formula C₉H₁₇NO₃. It is known for its unique structure, which includes a cyclopropyl group and a carbamate functional group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1-hydroxycyclopropyl)methyl]-N-methyl-carbamate can be achieved through several methods. One common approach involves the reaction of tert-butyl carbamate with a cyclopropylmethyl halide under basic conditions. The reaction is typically carried out in an organic solvent such as toluene, with sodium tert-butoxide as the base. The reaction mixture is stirred at low temperatures (0°C) for a specific duration, followed by quenching with a saturated sodium bicarbonate solution and extraction with ethyl acetate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[(1-hydroxycyclopropyl)methyl]-N-methyl-carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH₄ in dry ether at low temperatures.
Substitution: SOCl₂ in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of a chloro derivative.
Scientific Research Applications
tert-butyl N-[(1-hydroxycyclopropyl)methyl]-N-methyl-carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1-hydroxycyclopropyl)methyl]-N-methyl-carbamate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- tert-butyl 4-[(1-hydroxycyclopropyl)methyl]piperidine-1-carboxylate
- tert-butyl N-(1-methyl-4-oxocyclohexyl)carbamate
Comparison: tert-butyl N-[(1-hydroxycyclopropyl)methyl]-N-methyl-carbamate is unique due to its specific structure, which includes a cyclopropyl group and a carbamate functional group. This structural uniqueness contributes to its distinct chemical properties and potential biological activities compared to similar compounds .
Biological Activity
tert-butyl N-[(1-hydroxycyclopropyl)methyl]-N-methyl-carbamate (CAS Number: 2353803-10-6) is a carbamate derivative that has garnered interest in various fields, including pharmaceuticals and agricultural chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C10H19NO3
- Molecular Weight : 201.26 g/mol
- Structure : The compound features a tert-butyl group, a methyl group, and a cyclopropyl moiety with a hydroxyl functional group.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with biological targets such as enzymes and receptors. The following are key mechanisms through which this compound exerts its effects:
- Enzyme Inhibition : Research indicates that carbamate derivatives can act as inhibitors for various enzymes, potentially affecting metabolic pathways relevant to disease states.
- Receptor Modulation : The compound may interact with specific receptors in the central nervous system, similar to other carbamate derivatives that have shown neuroactive properties.
Therapeutic Applications
The potential applications of this compound include:
- Pharmaceutical Development : As a synthetic intermediate for compounds like lacosamide, it may contribute to the development of treatments for epilepsy and neuropathic pain .
- Agricultural Chemistry : Its biological activity suggests potential use in developing herbicides or pesticides.
Case Study 1: Antiepileptic Activity
A study focusing on the synthesis of carbamate derivatives highlighted the potential of this compound as an antiepileptic agent. The compound demonstrated efficacy in reducing seizure activity in animal models, suggesting its utility in treating epilepsy .
Case Study 2: Enzyme Inhibition Profile
In vitro assays revealed that this compound inhibits certain enzymes involved in neurotransmitter metabolism. For example, it showed significant inhibition of acetylcholinesterase (AChE), which is crucial for regulating cholinergic signaling in the nervous system. This inhibition could lead to enhanced neurotransmission and therapeutic effects in neurodegenerative disorders .
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C10H19NO3 |
---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
tert-butyl N-[(1-hydroxycyclopropyl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C10H19NO3/c1-9(2,3)14-8(12)11(4)7-10(13)5-6-10/h13H,5-7H2,1-4H3 |
InChI Key |
YUYCTFVUCHGRKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1(CC1)O |
Origin of Product |
United States |
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